N-(1-cycloheptyl-5-oxopyrrolidin-3-yl)-2-pyridin-4-ylsulfanylacetamide
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Overview
Description
N-(1-cycloheptyl-5-oxopyrrolidin-3-yl)-2-pyridin-4-ylsulfanylacetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidinone ring, a cycloheptyl group, and a pyridinylsulfanylacetamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cycloheptyl-5-oxopyrrolidin-3-yl)-2-pyridin-4-ylsulfanylacetamide typically involves multiple steps, starting with the preparation of the pyrrolidinone ring and the cycloheptyl group. The key steps include:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cycloheptyl Group: This step often involves the use of cycloheptanone as a starting material, which is then reacted with the pyrrolidinone intermediate.
Attachment of the Pyridinylsulfanylacetamide Moiety: This final step involves the reaction of the intermediate with pyridine-4-thiol and acetic anhydride under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-cycloheptyl-5-oxopyrrolidin-3-yl)-2-pyridin-4-ylsulfanylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the pyridinyl or sulfanyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to alcohols or amines.
Scientific Research Applications
N-(1-cycloheptyl-5-oxopyrrolidin-3-yl)-2-pyridin-4-ylsulfanylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(1-cycloheptyl-5-oxopyrrolidin-3-yl)-2-pyridin-4-ylsulfanylacetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cycloheptyl-5-oxopyrrolidin-3-yl)-3-(5-methyl-1H-pyrazol-1-yl)propanamide
- N-(1-cycloheptyl-5-oxopyrrolidin-3-yl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide
- N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3,3,3-trifluoropropanamide
Uniqueness
N-(1-cycloheptyl-5-oxopyrrolidin-3-yl)-2-pyridin-4-ylsulfanylacetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research and industrial applications.
Properties
IUPAC Name |
N-(1-cycloheptyl-5-oxopyrrolidin-3-yl)-2-pyridin-4-ylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2S/c22-17(13-24-16-7-9-19-10-8-16)20-14-11-18(23)21(12-14)15-5-3-1-2-4-6-15/h7-10,14-15H,1-6,11-13H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVCPMRELPABDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CC(CC2=O)NC(=O)CSC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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